
1-(Chloromethyl)-1-(2-methoxyethyl)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-1-(2-methoxyethyl)cyclopentane is an organic compound that belongs to the class of cyclopentanes. These compounds are characterized by a five-membered ring structure with various substituents. The presence of a chloromethyl group and a methoxyethyl group in this compound suggests potential reactivity and applications in organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(2-methoxyethyl)cyclopentane can be achieved through several methods:
Halogenation: Starting with cyclopentane, a halogenation reaction can introduce a chloromethyl group. This can be done using reagents like thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) in the presence of a catalyst.
Etherification: The introduction of the methoxyethyl group can be achieved through an etherification reaction. This involves reacting the chloromethylcyclopentane with 2-methoxyethanol in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions would be essential.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Chloromethyl)-1-(2-methoxyethyl)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2)
Major Products
Substitution: Various substituted cyclopentanes
Oxidation: Aldehydes, carboxylic acids
Reduction: Simplified hydrocarbons
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a building block in medicinal chemistry.
Medicine: Could be explored for its pharmacological properties or as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, polymers, and materials.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-1-(2-methoxyethyl)cyclopentane would depend on its specific application
Covalent Bond Formation: The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules.
Hydrophobic Interactions: The cyclopentane ring can engage in hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.
Pathways Involved: Specific pathways would depend on the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Chloromethyl)cyclopentane: Lacks the methoxyethyl group, making it less versatile in certain reactions.
1-(2-Methoxyethyl)cyclopentane: Lacks the chloromethyl group, reducing its reactivity in substitution reactions.
Cyclopentane Derivatives: Various derivatives with different substituents can be compared based on their reactivity and applications.
Propriétés
Formule moléculaire |
C9H17ClO |
|---|---|
Poids moléculaire |
176.68 g/mol |
Nom IUPAC |
1-(chloromethyl)-1-(2-methoxyethyl)cyclopentane |
InChI |
InChI=1S/C9H17ClO/c1-11-7-6-9(8-10)4-2-3-5-9/h2-8H2,1H3 |
Clé InChI |
CBYKWDLYNJBSEV-UHFFFAOYSA-N |
SMILES canonique |
COCCC1(CCCC1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzonitrile](/img/structure/B13186339.png)
![[2-(Bromomethyl)butyl]cyclopentane](/img/structure/B13186343.png)
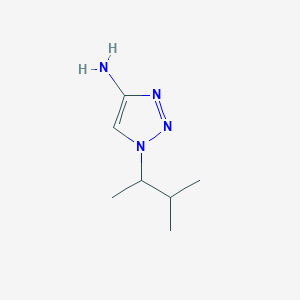
![1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperidine](/img/structure/B13186353.png)

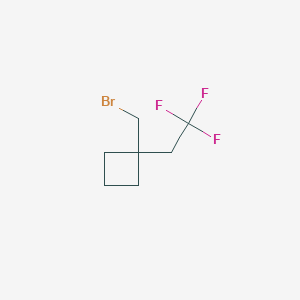
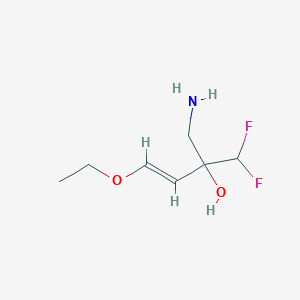

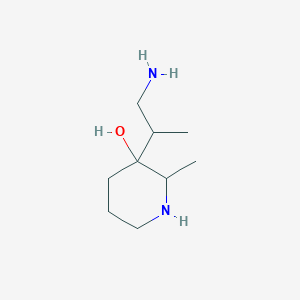
methanol](/img/structure/B13186406.png)


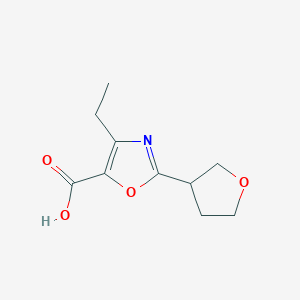
![1-[1-(Thiophen-3-ylsulfanyl)ethyl]piperidine](/img/structure/B13186421.png)
